2-Hydroxyimipramine

Description

Propriétés

IUPAC Name |

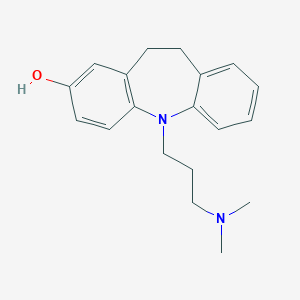

11-[3-(dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c1-20(2)12-5-13-21-18-7-4-3-6-15(18)8-9-16-14-17(22)10-11-19(16)21/h3-4,6-7,10-11,14,22H,5,8-9,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTCPJFWLNDKHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60184390 | |

| Record name | 2-Hydroxyimipramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303-70-8 | |

| Record name | 2-Hydroxyimipramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyimipramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyimipramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXYIMIPRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0L1IZR63V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of 2-Hydroxyimipramine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 2-hydroxyimipramine, a primary and pharmacologically active metabolite of the tricyclic antidepressant imipramine (B1671792). This document synthesizes available data on its pharmacodynamics, pharmacokinetics, and toxicological profile. Key areas of focus include its interaction with monoamine transporters, effects on cardiac ion channels, and its ability to penetrate the central nervous system. This guide is intended to serve as a resource for researchers and professionals involved in drug discovery and development, offering detailed experimental methodologies and a summary of quantitative data to facilitate further investigation into this compound.

Introduction

This compound is a major metabolite of the tricyclic antidepressant imipramine, formed predominantly through hydroxylation by the cytochrome P450 enzyme CYP2D6. While imipramine's clinical efficacy is well-established, the contribution of its metabolites, particularly this compound, to its overall therapeutic and adverse effect profile is an area of ongoing research. This guide delves into the specific molecular interactions and physiological effects of this compound, providing a detailed examination of its mechanism of action.

Pharmacodynamics: Receptor and Transporter Interactions

The primary mechanism of action of this compound, similar to its parent compound, involves the inhibition of monoamine reuptake transporters. However, its affinity for these transporters and other receptors differs from that of imipramine.

Monoamine Transporters

This compound is a potent inhibitor of the norepinephrine (B1679862) transporter (NET) and the serotonin (B10506) transporter (SERT). Inhibition of these transporters leads to an increase in the synaptic concentration of norepinephrine and serotonin, respectively, which is believed to be the primary basis for the antidepressant effects of this class of drugs. While specific Ki values for this compound are not extensively reported in publicly available literature, its activity at these transporters is well-documented in preclinical studies.

Other Receptors

Table 1: Summary of Postulated Receptor and Transporter Interactions of this compound

| Target | Action | Functional Consequence |

| Norepinephrine Transporter (NET) | Inhibition | Increased synaptic norepinephrine |

| Serotonin Transporter (SERT) | Inhibition | Increased synaptic serotonin |

| Muscarinic Acetylcholine (B1216132) Receptors | Antagonism (Postulated) | Anticholinergic side effects |

| Histamine (B1213489) H1 Receptors | Antagonism (Postulated) | Sedation, weight gain |

| Alpha-1 Adrenergic Receptors | Antagonism (Postulated) | Orthostatic hypotension, dizziness |

Signaling Pathways

The inhibition of NET and SERT by this compound initiates a cascade of downstream signaling events that ultimately lead to adaptive changes in neuronal function.

Figure 1: Postulated signaling pathway of this compound.

Pharmacokinetics

Metabolism and CNS Penetration

This compound is formed from imipramine primarily by the action of CYP2D6 in the liver. It has been observed to have greater penetration into the central nervous system (CNS) compared to its parent compound, imipramine. This increased CNS penetration may be attributable to differences in plasma protein binding.

Figure 2: Metabolism and CNS penetration of this compound.

Toxicological Profile: Cardiotoxicity

A significant concern with tricyclic antidepressants, including imipramine and its metabolites, is cardiotoxicity. Studies have indicated that this compound may be more cardiotoxic than imipramine itself. This toxicity is primarily attributed to the blockade of cardiac ion channels, leading to conduction abnormalities.

Effects on Cardiac Ion Channels

The cardiotoxic effects of tricyclic antidepressants are largely due to their ability to block fast sodium channels (e.g., Nav1.5) and certain potassium channels (e.g., hERG) in cardiomyocytes. This can lead to a slowing of conduction (widening of the QRS complex) and delayed repolarization (prolongation of the QT interval), increasing the risk of life-threatening arrhythmias. While the effects of imipramine on these channels are documented, specific electrophysiological data for this compound are limited.

Figure 3: Postulated mechanism of this compound cardiotoxicity.

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol provides a general framework for determining the binding affinity (Ki) of this compound for the norepinephrine and serotonin transporters.

Figure 4: Workflow for a radioligand binding assay.

Materials:

-

Cell membranes expressing the transporter of interest (NET or SERT)

-

Radioligand (e.g., [³H]-nisoxetine for NET, [³H]-citalopram for SERT)

-

This compound

-

Assay buffer

-

Filtration apparatus and filter mats

-

Scintillation counter and fluid

Procedure:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human norepinephrine or serotonin transporter.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known inhibitor).

-

Incubation: Incubate the plate to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of specific binding (IC50) and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

In Vitro Blood-Brain Barrier Permeability Assay

This protocol outlines a general method for assessing the permeability of this compound across an in vitro model of the blood-brain barrier (BBB).

Figure 5: Workflow for an in vitro BBB permeability assay.

Materials:

-

Brain microvascular endothelial cells

-

Transwell® inserts

-

Cell culture medium

-

This compound

-

Analytical instrumentation for quantification (e.g., LC-MS/MS)

Procedure:

-

Cell Culture: Seed brain microvascular endothelial cells onto the semi-permeable membrane of Transwell® inserts and culture until a confluent monolayer with tight junctions is formed.

-

Assay Initiation: Add a known concentration of this compound to the apical (upper) chamber of the Transwell® insert.

-

Sampling: At predetermined time intervals, collect samples from the basolateral (lower) chamber.

-

Quantification: Analyze the concentration of this compound in the basolateral samples using a validated analytical method such as LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.

Conclusion

This compound is a pharmacologically active metabolite of imipramine that contributes to both its therapeutic effects and toxicity. Its primary mechanism of action involves the inhibition of norepinephrine and serotonin reuptake. It exhibits greater CNS penetration and cardiotoxicity compared to its parent compound, likely due to differences in protein binding and interactions with cardiac ion channels. Further research is warranted to fully elucidate its binding affinities for a comprehensive range of receptors and to detail its effects on specific cardiac ion channels and downstream signaling pathways. The experimental protocols provided in this guide offer a framework for such investigations, which will be crucial for a complete understanding of the pharmacology of imipramine and for the development of safer and more effective antidepressant therapies.

pharmacological profile of 2-hydroxyimipramine

An In-depth Technical Guide on the Pharmacological Profile of 2-Hydroxyimipramine

Abstract

This technical guide provides a comprehensive overview of the , the primary active hydroxylated metabolite of the tricyclic antidepressant imipramine (B1671792). The document details its metabolic formation, pharmacokinetic properties, and pharmacodynamic effects, with a particular focus on its activity as a monoamine reuptake inhibitor and its notable cardiotoxic profile. While specific quantitative binding affinity data (Kᵢ) for this compound is not extensively available in publicly accessible literature, this guide summarizes its known pharmacological actions and provides context by comparison to its parent compound. Detailed protocols for key in vitro assays—Radioligand Competition Binding, Synaptosomal Neurotransmitter Reuptake, and Cytochrome P450 Inhibition—are provided to support further research and drug development efforts.

Introduction

Imipramine is a prototypical tricyclic antidepressant (TCA) that exerts its therapeutic effects primarily by inhibiting the reuptake of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE).[1][2] Upon administration, imipramine undergoes extensive hepatic metabolism, leading to the formation of several metabolites, including the pharmacologically active this compound (2-OH-IMI).[3][4] This metabolite is formed through hydroxylation, a key step catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme.[5][6] In vitro studies have confirmed that this compound is not an inactive byproduct but possesses significant pharmacological activity, contributing to both the therapeutic and adverse effect profiles of imipramine treatment.[3][4] Understanding the distinct pharmacological characteristics of this compound is therefore critical for a complete assessment of imipramine's clinical effects and for the development of safer and more effective antidepressant therapies.

Metabolism and Pharmacokinetics

Metabolic Pathways

Imipramine is primarily metabolized in the liver through two main pathways: N-demethylation and hydroxylation. N-demethylation, mediated largely by CYP2C19, CYP1A2, and CYP3A4, converts imipramine to another active metabolite, desipramine (B1205290).[5][6] Both imipramine and desipramine are then subject to hydroxylation by CYP2D6, which produces this compound and 2-hydroxydesipramine, respectively.[6] These hydroxylated metabolites can undergo subsequent glucuronide conjugation to facilitate renal excretion.[6]

Pharmacokinetic Parameters

Pharmacokinetic studies of this compound have been conducted, revealing key parameters. One study in human subjects provided data on its clearance and elimination half-life. Notably, the pharmacokinetics can be influenced by factors such as chronic alcohol use, which has been shown to significantly increase the total body clearance of the unbound drug.[6] Compared to its parent compound, this compound has a smaller volume of distribution (Vd) and a shorter half-life.[5] It also exhibits lower plasma protein binding, which contributes to its increased penetration into the central nervous system (CNS).[5]

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value (Normal Controls) | Value (Chronic Alcoholics) | Reference |

|---|---|---|---|

| Total Body Clearance (unbound) | 1.51 L/hr/kg | 3.12 L/hr/kg | [6] |

| Terminal Elimination Half-life | 10.12 hr | 7.07 hr | [6] |

| Unbound Fraction in Plasma | 36.4% | 29.8% |[6] |

Pharmacological Profile

Mechanism of Action: Monoamine Reuptake Inhibition

The primary mechanism of action for this compound, similar to its parent compound, is the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake at the synaptic cleft. By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET) on presynaptic neurons, this compound increases the concentration and prolongs the availability of these neurotransmitters to postsynaptic receptors.[3][7] Studies on synaptosomes have demonstrated that hydroxylated metabolites of imipramine inhibit the uptake of norepinephrine and serotonin to a similar extent as their parent compounds.[3]

Receptor and Transporter Binding Profile

While it is established that this compound is pharmacologically active, a detailed quantitative binding profile with specific inhibition constants (Kᵢ) or IC₅₀ values for its interaction with key neurotransmitter transporters and off-target receptors is not well-documented in available literature. For context, the binding affinities of the parent compound, imipramine, are presented below. Imipramine shows high affinity for SERT and NET, but also binds with significant affinity to histamine (B1213489) H1 and muscarinic acetylcholine (B1216132) receptors, which accounts for many of its side effects.[1][8] It is plausible that this compound shares a similarly broad profile.

Table 2: Binding Affinity (Kᵢ, nM) of Imipramine (Parent Compound)

| Target | Imipramine Kᵢ (nM) | Associated Effects | Reference |

|---|---|---|---|

| Serotonin Transporter (SERT) | 0.86 - 4.6 | Antidepressant Effects | [9] |

| Norepinephrine Transporter (NET) | 7.9 - 37 | Antidepressant Effects | [9] |

| Histamine H1 Receptor | 11 | Sedation, Weight Gain | [9] |

| Muscarinic Acetylcholine Receptors | 91 | Anticholinergic Side Effects | [9] |

| This compound | Data Not Available | Active Metabolite |[3][4] |

Toxicology and Safety Pharmacology

Cardiotoxicity

A significant concern with this compound is its cardiotoxicity. Preclinical studies have shown it to be significantly more cardiotoxic than its parent compound, imipramine.[5] In a swine model, administration of this compound led to a greater incidence of life-threatening arrhythmias and produced profound decreases in blood pressure and cardiac output compared to imipramine.[5] This increased cardiotoxicity is a critical consideration in the safety assessment of imipramine, as the accumulation of this metabolite could contribute to the cardiac adverse events observed in patients, particularly in those who are poor metabolizers via CYP2D6 or in cases of overdose.

Key Experimental Methodologies

The following sections detail generalized protocols for key in vitro experiments used to characterize the pharmacological profile of compounds like this compound.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor or transporter by measuring its ability to displace a known radioligand.

References

- 1. benchchem.com [benchchem.com]

- 2. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 3. Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Imipramine and this compound: comparative cardiotoxicity and pharmacokinetics in swine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intravenous pharmacokinetics of this compound in alcoholics and normal controls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanistic Interpretation of Conventional Michaelis-Menten Parameters in a Transporter System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Blockade of muscarinic, histamine H1 and histamine H2 receptors by antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydroxyimipramine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of 2-hydroxyimipramine. As the primary active metabolite of the tricyclic antidepressant imipramine (B1671792), this compound plays a crucial role in the overall pharmacological profile of its parent drug.[1][2] This document outlines a plausible synthetic route, details expected characterization data, and explores its interactions with key biological targets.

Synthesis of this compound

While this compound is primarily formed in vivo through hepatic metabolism of imipramine, a targeted chemical synthesis is essential for producing the pure compound for research and analytical purposes.[3][4] The following proposed multi-step synthesis is based on established organic chemistry principles and the synthesis of structurally related dibenzo[b,f]azepine derivatives.

Proposed Synthetic Pathway

The proposed synthesis commences with the commercially available 2-amino-2'-nitrodiphenylmethane and proceeds through the formation of the core iminodibenzyl (B195756) scaffold, followed by functionalization to introduce the hydroxyl group and the dimethylaminopropyl side chain.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Iminodibenzyl

-

Reaction: Ullmann condensation of 2-amino-2'-nitrodiphenylmethane.

-

Procedure: A mixture of 2-amino-2'-nitrodiphenylmethane, copper powder, and potassium carbonate in a high-boiling solvent such as nitrobenzene (B124822) is heated at reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, filtered to remove inorganic salts and copper, and the solvent is removed under reduced pressure. The crude iminodibenzyl is then purified by column chromatography or recrystallization.

Step 2: Synthesis of 2-Nitroiminodibenzyl

-

Reaction: Nitration of iminodibenzyl.

-

Procedure: Iminodibenzyl is dissolved in a suitable solvent like acetic acid. A nitrating mixture (a mixture of concentrated nitric acid and sulfuric acid) is added dropwise at a low temperature (0-5 °C) with constant stirring. After the addition is complete, the reaction is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction mixture is then poured onto ice, and the precipitated 2-nitroiminodibenzyl is collected by filtration, washed with water, and dried.

Step 3: Synthesis of 2-Aminoiminodibenzyl

-

Reaction: Reduction of the nitro group.

-

Procedure: 2-Nitroiminodibenzyl is dissolved in a solvent such as ethanol (B145695) or ethyl acetate. A reducing agent, for instance, tin(II) chloride in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using a palladium-on-carbon catalyst, is used to reduce the nitro group to an amine. The reaction is monitored by TLC. After completion, the reaction mixture is worked up accordingly to isolate the 2-aminoiminodibenzyl.

Step 4: Synthesis of 2-Hydroxyiminodibenzyl

-

Reaction: Sandmeyer reaction of 2-aminoiminodibenzyl.

-

Procedure: 2-Aminoiminodibenzyl is diazotized using a solution of sodium nitrite (B80452) in an acidic medium (e.g., sulfuric acid) at low temperatures (0-5 °C). The resulting diazonium salt solution is then added to a boiling aqueous solution of copper(II) sulfate. The hydroxyl group replaces the diazonium group, yielding 2-hydroxyiminodibenzyl. The product is then extracted and purified.

Step 5: Synthesis of this compound

-

Reaction: Alkylation of 2-hydroxyiminodibenzyl.

-

Procedure: 2-Hydroxyiminodibenzyl is treated with a strong base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (B95107) (THF) to deprotonate the nitrogen of the azepine ring. Subsequently, 3-(dimethylamino)propyl chloride is added to the reaction mixture, which is then heated to reflux. The reaction is monitored by TLC. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The crude this compound is then purified by column chromatography.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic and physical methods.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₉H₂₄N₂O |

| Molecular Weight | 296.41 g/mol |

| Appearance | Pale yellow to beige solid |

| Melting Point | 130-132 °C |

| Solubility | Slightly soluble in chloroform, dichloromethane, and methanol |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

-

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the dibenzazepine (B1670418) core, the methylene (B1212753) protons of the ethyl bridge, the protons of the dimethylaminopropyl side chain, and a signal for the hydroxyl proton. The exact chemical shifts will depend on the solvent used.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

The ¹³C NMR spectrum will display signals corresponding to the carbon atoms of the tricyclic system and the aliphatic side chain. The chemical shift of the carbon atom attached to the hydroxyl group will be a key diagnostic peak.

FTIR (Fourier-Transform Infrared) Spectroscopy

-

The IR spectrum will show characteristic absorption bands for the O-H stretching of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), C-H stretching of aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-N stretching vibrations.

Mass Spectrometry (MS)

-

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound. The fragmentation pattern will be indicative of the structure, with characteristic fragments arising from the cleavage of the dimethylaminopropyl side chain.[2]

Biological Activity and Signaling Pathways

This compound is a pharmacologically active metabolite that contributes to the therapeutic effects and side-effect profile of imipramine. Its primary mechanism of action involves the inhibition of monoamine transporters.

Interaction with Monoamine Transporters

This compound, similar to its parent compound, is an inhibitor of the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET).[5] By blocking these transporters, it increases the concentration of serotonin and norepinephrine in the synaptic cleft, thereby enhancing neurotransmission.

Caption: Inhibition of monoamine transporters by this compound.

Downstream Signaling

The increased availability of serotonin and norepinephrine in the synapse leads to the activation of their respective postsynaptic receptors. This, in turn, modulates various intracellular signaling cascades, including the cyclic adenosine (B11128) monophosphate (cAMP) pathway, which is implicated in the long-term therapeutic effects of antidepressants.

Conclusion

This technical guide provides a foundational understanding of the synthesis, characterization, and biological activity of this compound. The proposed synthetic pathway offers a logical approach for the laboratory-scale preparation of this important metabolite, enabling further research into its pharmacology and potential as a therapeutic agent in its own right. The characterization data and an overview of its interaction with monoamine transporters provide a solid basis for researchers and drug development professionals working in the field of neuropharmacology and medicinal chemistry. Further experimental validation of the proposed synthesis and more detailed elucidation of its downstream signaling effects are warranted.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory potencies of trimipramine and its main metabolites at human monoamine and organic cation transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. Effects of antidepressants on monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Characterization of 2-Hydroxyimipramine: A Technical Guide

Introduction

Imipramine (B1671792), a dibenzazepine (B1670418) derivative, was one of the first tricyclic antidepressants to be introduced in the late 1950s.[1][2] Its clinical efficacy in treating major depressive disorder is well-established. Early in its clinical use, it became evident that imipramine undergoes extensive metabolism in the body, leading to the formation of various metabolites. One of the key metabolites identified was 2-hydroxyimipramine. This technical guide provides an in-depth overview of the discovery, metabolic pathways, analytical methodologies for detection, and quantitative data related to this compound.

The Metabolic Fate of Imipramine: The Emergence of this compound

The biotransformation of imipramine is a complex process primarily occurring in the liver. The two major initial metabolic pathways are N-demethylation and aromatic hydroxylation. N-demethylation, primarily mediated by the cytochrome P450 isoenzyme CYP2C19, leads to the formation of an active metabolite, desipramine (B1205290).[1][2][3][4]

Aromatic hydroxylation, on the other hand, results in the formation of hydroxylated metabolites, with this compound being a major product. This reaction is predominantly catalyzed by the CYP2D6 isoenzyme.[1][3][5][6] Desipramine, the product of N-demethylation, also undergoes hydroxylation by CYP2D6 to form 2-hydroxydesipramine.[3] Further metabolism of the hydroxylated metabolites involves conjugation with glucuronic acid, which increases their water solubility and facilitates their excretion in the urine.[3]

The metabolic conversion of imipramine to its hydroxylated metabolites is a critical step in its elimination from the body. The rate of this hydroxylation can vary significantly among individuals, largely due to genetic polymorphisms in the CYP2D6 enzyme.[1][3] This variability in metabolism can lead to differences in plasma concentrations of both the parent drug and its metabolites, which in turn can affect both the therapeutic efficacy and the side-effect profile of imipramine treatment.

Metabolic Pathway of Imipramine

The following diagram illustrates the primary metabolic pathways of imipramine, leading to the formation of this compound and other key metabolites.

Quantitative Analysis of this compound

The quantification of this compound in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. Various analytical techniques have been developed for this purpose, with gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) being the most common.

Data Summary

The following tables summarize key quantitative data related to the metabolism of imipramine to this compound in humans.

Table 1: Plasma Concentrations of Imipramine and its Metabolites at Steady-State

| Compound | Mean Plasma Concentration (nmol/L) | Reference |

| Imipramine | 40-637 | [7] |

| Desipramine | 49-1148 | [7] |

| This compound | Varies, ratio to imipramine ~0.24-0.27 | [7][8] |

| 2-Hydroxydesipramine | Varies, ratio to desipramine ~0.56 | [7][8] |

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Elimination Half-Life (t½) | 7.07 - 10.12 hours | [9] |

| Total Body Clearance (unbound) | 1.51 - 3.12 L/hr/kg | [9] |

| Fraction Unbound in Plasma | 29.8 - 36.4% | [9] |

| Volume of Distribution (Vd) | Smaller than imipramine | [10] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible quantification of this compound. Below are generalized protocols for the analysis of this compound in plasma and urine using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound in Plasma

This method involves extraction, derivatization, and subsequent analysis by GC-MS.

1. Sample Preparation and Extraction:

-

To a plasma sample, add a deuterated internal standard of this compound.[11]

-

Perform a liquid-liquid extraction. A common method involves an initial extraction at pH 9 with a solvent like ethyl acetate, followed by a second extraction at a higher pH (>11) with a mixture of hexane (B92381) and isopropanol.[11]

-

Combine the organic extracts and evaporate them to dryness under a stream of nitrogen.[11]

2. Derivatization:

-

The dried extract is derivatized to increase the volatility and thermal stability of the analyte. A common derivatizing agent is N-methyl-bis-trifluoroacetamide (MBTFA), which forms trifluoroacetyl derivatives.[11]

3. GC-MS Analysis:

-

The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.

-

The GC is equipped with a capillary column suitable for the separation of drug metabolites.

-

The mass spectrometer is operated in the selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the ions corresponding to the derivatized this compound and the internal standard.[11]

High-Performance Liquid Chromatography (HPLC) Analysis of this compound in Urine

HPLC with UV or fluorescence detection is a widely used alternative for the analysis of this compound.

1. Sample Preparation:

-

For the analysis of total this compound (free and conjugated), an initial enzymatic hydrolysis step using β-glucuronidase/arylsulfatase is required to cleave the glucuronide conjugates.[12]

-

The urine sample is then subjected to a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte and remove interfering substances.

2. HPLC Separation:

-

The extracted sample is injected onto a reversed-phase HPLC column (e.g., C18 or C8).

-

The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol), run in either isocratic or gradient mode.

3. Detection:

-

Detection can be achieved using a UV detector, typically at a wavelength around 254 nm. For enhanced sensitivity and selectivity, a fluorescence detector can be used. Coulometric detection has also been reported.[1]

References

- 1. Imipramine Therapy and CYP2D6 and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. SMPDB [smpdb.ca]

- 5. Analysis of imipramine and three metabolites produced by isozyme CYP2D6 expressed in a human cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Major pathway of imipramine metabolism is catalyzed by cytochromes P-450 1A2 and P-450 3A4 in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Steady-state levels of imipramine and its metabolites: significance of dose-dependent kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Plasma concentration monitoring of hydroxylated metabolites of imipramine and desipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Intravenous pharmacokinetics of this compound in alcoholics and normal controls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Imipramine and this compound: comparative cardiotoxicity and pharmacokinetics in swine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The analysis and disposition of imipramine and its active metabolites in man - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Activity of 2-Hydroxyimipramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyimipramine is a primary active metabolite of the tricyclic antidepressant imipramine (B1671792).[1] Following administration, imipramine is metabolized in the liver, primarily by cytochrome P450 enzymes, to form desipramine (B1205290) and this compound.[2] While the pharmacological activity of imipramine and desipramine are well-characterized, the specific in vitro activities of this compound are less extensively documented but are crucial for a comprehensive understanding of the overall therapeutic and toxicological profile of imipramine. This technical guide provides a consolidated overview of the available in vitro data on the activity of this compound, focusing on its interactions with key molecular targets. In vitro studies have reported that this compound is pharmacologically active.[1]

Core Pharmacological Activities

The in vitro activity of this compound has been investigated across several key areas relevant to its therapeutic effects and potential side effects. These include its interaction with monoamine transporters, cytochrome P450 enzymes, and receptors implicated in off-target effects.

Monoamine Transporter Inhibition

Table 1: Comparative in vitro Inhibition of Monoamine Transporters by Imipramine

| Compound | Target | Kᵢ (nM) |

| Imipramine | Serotonin (B10506) Transporter (SERT) | 1.4 |

| Norepinephrine (B1679862) Transporter (NET) | 25 | |

| Dopamine (B1211576) Transporter (DAT) | >10,000 |

Note: Data for imipramine is provided for comparative purposes due to the limited availability of quantitative data for this compound.

Cytochrome P450 Inhibition

This compound may exert anti-inflammatory effects through the inhibition of cytochrome P450 (CYP) enzymes.[3] The primary enzyme responsible for the metabolism of imipramine and its metabolites is CYP2D6.[5] While specific Ki values for this compound are not consistently reported, studies on the parent compound, imipramine, provide insight into the potential for CYP enzyme interactions.

Table 2: Inhibition of Cytochrome P450 2D6 by Imipramine

| Substrate | Inhibitor | Kᵢ (µM) |

| Dopamine | Imipramine | 4.9 (for CYP2D6.1) |

| 9.6 (for CYP2D6.2) | ||

| 26.7 (for CYP2D6.10) |

Data from a study on the inhibitory effects of imipramine on different CYP2D6 variants.[6]

Cardiotoxicity

A comparative study in swine has indicated that this compound is significantly more cardiotoxic than its parent compound, imipramine.[7] In this in vivo study, this compound produced a greater incidence of life-threatening arrhythmias and more profound decreases in blood pressure and cardiac output at lower doses compared to imipramine.[7] While this was an in vivo study, it strongly suggests a greater potential for adverse cardiac effects at the cellular level, likely through interactions with cardiac ion channels.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of in vitro findings. Below are representative protocols for key experiments used to characterize the activity of compounds like this compound.

Monoamine Transporter Uptake Inhibition Assay

This assay determines the ability of a test compound to inhibit the uptake of a radiolabeled substrate into cells expressing a specific monoamine transporter.

Workflow for Monoamine Transporter Uptake Inhibition Assay

Protocol Details:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well microplates and allowed to adhere overnight.

-

Compound Incubation: The growth medium is removed, and cells are washed with a Krebs-Ringer-HEPES (KRH) buffer. Cells are then pre-incubated with varying concentrations of the test compound (e.g., this compound) or vehicle control.

-

Substrate Addition: A solution containing a fixed concentration of the respective radiolabeled substrate ([³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine) is added to each well to initiate the uptake reaction.

-

Incubation: The plate is incubated for a defined period (e.g., 10 minutes) at room temperature to allow for substrate uptake.

-

Termination: The uptake is terminated by rapidly washing the cells with ice-cold KRH buffer to remove the extracellular radiolabeled substrate.

-

Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis: The concentration-dependent inhibition of substrate uptake is used to calculate the IC50 value for the test compound.

Radioligand Receptor Binding Assay

This assay measures the affinity of a test compound for a specific receptor by assessing its ability to compete with a radiolabeled ligand that binds to that receptor.

Workflow for Radioligand Receptor Binding Assay

Protocol Details:

-

Membrane Preparation: Cell membranes are prepared from tissues or cultured cells known to express the target receptor (e.g., muscarinic or histamine (B1213489) receptors).

-

Assay Setup: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]QNB for muscarinic receptors, [³H]pyrilamine for histamine H1 receptors) and a range of concentrations of the unlabeled test compound.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The ability of the test compound to displace the radioligand is used to determine its IC50, from which the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.

Signaling Pathways

The primary therapeutic action of imipramine and its metabolites is believed to be mediated through the blockade of monoamine transporters, which leads to an increase in the synaptic concentration of norepinephrine and serotonin.

Simplified Monoamine Reuptake Inhibition Pathway

Conclusion

The available in vitro data, although limited in terms of specific quantitative values, indicate that this compound is a pharmacologically active metabolite of imipramine. It exhibits affinity for the norepinephrine transporter and may inhibit cytochrome P450 enzymes. Notably, evidence suggests it possesses greater cardiotoxicity than its parent compound. Further in vitro studies are warranted to fully characterize the binding affinities and inhibitory potencies of this compound at a wider range of molecular targets. Such data would provide a more complete picture of its contribution to the overall pharmacological and toxicological profile of imipramine, aiding in the development of safer and more effective antidepressant therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Venlafaxine: in vitro inhibition of CYP2D6 dependent imipramine and desipramine metabolism; comparative studies with selected SSRIs, and effects on human hepatic CYP3A4, CYP2C9 and CYP1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Anti-inflammatory Potential of 2-Hydroxyimipramine: A Technical Guide for Researchers

Introduction

2-Hydroxyimipramine, a primary and pharmacologically active metabolite of the tricyclic antidepressant imipramine (B1671792), has garnered interest for its potential therapeutic applications beyond its role in the treatment of depression.[1] While the parent compound, imipramine, and its other major metabolite, desipramine (B1205290), have been increasingly recognized for their significant anti-inflammatory properties, the direct immunomodulatory effects of this compound remain a largely unexplored frontier.[2][3] This technical guide provides an in-depth overview of the current, albeit limited, understanding of the anti-inflammatory potential of this compound, primarily through the lens of the established effects of its parent compounds. The document is intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory agents.

While direct experimental evidence for the anti-inflammatory activity of this compound is scarce, one source posits that it may exert anti-inflammatory effects in cardiac tissue through the inhibition of cytochrome P450 enzymes.[4] However, this remains a speculative hypothesis requiring empirical validation. In contrast, a growing body of evidence demonstrates the robust anti-inflammatory actions of imipramine and desipramine across various in vitro and in vivo models. These effects are predominantly mediated through the suppression of pro-inflammatory cytokines and the modulation of key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[2][5]

This guide will synthesize the available data on the anti-inflammatory mechanisms of imipramine and desipramine as a foundational framework for postulating the potential activities of this compound. Detailed experimental protocols and quantitative data from seminal studies are presented to facilitate future research in this promising area.

Core Anti-inflammatory Mechanisms of the Imipramine Scaffold

The anti-inflammatory effects of imipramine and its analogs are primarily attributed to their ability to downregulate the production of key pro-inflammatory mediators. Studies have consistently shown that imipramine can suppress the expression and release of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) in various cell types, including microglia, astrocytes, and peripheral blood monocytes.[2][3][6] This inhibitory action is crucial as these cytokines are central to the initiation and amplification of inflammatory cascades in numerous pathological conditions.

A pivotal mechanism underlying this cytokine suppression is the inhibition of the NF-κB signaling pathway.[5] NF-κB is a master regulator of inflammation, controlling the transcription of a wide array of pro-inflammatory genes.[7][8] Imipramine has been shown to prevent the activation of NF-κB by inhibiting the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα.[5] This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of its target genes.

The following diagram illustrates the proposed anti-inflammatory signaling pathway of imipramine.

Quantitative Data on the Anti-inflammatory Effects of Imipramine

The following tables summarize the quantitative data from key studies investigating the anti-inflammatory effects of imipramine. These data provide a benchmark for the potential efficacy of its metabolites, including this compound.

Table 1: Effect of Imipramine on Pro-inflammatory Cytokine Release in Human Blood Monocytes

| Cytokine | Treatment | Concentration | % Inhibition | Reference |

| IL-1β | Imipramine | 15 µM | 60-70% | [6] |

| IL-6 | Imipramine | 15 µM | <35% | [6] |

| TNF-α | Imipramine | 15 µM | 60-70% | [6] |

Table 2: Effect of Imipramine on Pro-inflammatory Cytokine Gene Expression in Mouse Microglia (in a model of Repeated Social Defeat)

| Gene | Treatment | Effect | p-value | Reference |

| IL-6 | Imipramine | Attenuated relative gene expression | p = 0.04 | [3] |

| IL-1β | Imipramine | No significant difference | p > 0.05 | [3] |

| TNF-α | Imipramine | No significant difference | p > 0.05 | [3] |

Detailed Experimental Protocols

To facilitate the design of future studies on this compound, this section provides detailed methodologies from key experiments on its parent compound.

In Vitro Model: Lipopolysaccharide (LPS)-Stimulated Microglia

This protocol is adapted from studies investigating the effects of antidepressants on glial cell activation.[3]

Objective: To assess the effect of a test compound (e.g., this compound) on the production of pro-inflammatory cytokines by microglia in response to an inflammatory stimulus.

Materials:

-

Primary microglial cells or a microglial cell line (e.g., BV-2)

-

Complete RPMI medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (this compound)

-

Reagents for quantifying cytokines (ELISA kits or qPCR reagents)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Plate microglial cells in 96-well plates at a density of 5 x 104 cells/well and allow them to adhere overnight.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of the test compound (e.g., 1, 10, 50 µM of this compound) for 1 hour.

-

Inflammatory Challenge: Stimulate the cells with LPS (e.g., 400 ng/mL) for 18-24 hours. Include a vehicle control group (no LPS, no compound) and an LPS-only control group.

-

Sample Collection: After incubation, collect the cell culture supernatants for cytokine protein analysis (ELISA) and lyse the cells for RNA extraction and subsequent gene expression analysis (qPCR).

-

Quantification:

-

ELISA: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants according to the manufacturer's instructions.

-

qPCR: Perform reverse transcription of RNA to cDNA, followed by quantitative PCR using specific primers for the target cytokine genes and a housekeeping gene (e.g., GAPDH) for normalization.

-

The following diagram outlines the experimental workflow for this in vitro assay.

In Vivo Model: Repeated Social Defeat (RSD) Stress

This protocol is based on a well-established mouse model of stress-induced neuroinflammation.[3]

Objective: To determine if a test compound can ameliorate stress-induced increases in pro-inflammatory cytokine gene expression in the brain.

Animals:

-

Male C57BL/6 mice (aggressors and subjects)

Procedure:

-

Drug Administration: Administer the test compound (e.g., this compound) or vehicle to the subject mice for a pre-determined period (e.g., 28 days) via an appropriate route (e.g., in drinking water, intraperitoneal injection).

-

RSD Paradigm: For 10 consecutive days, subject mice are exposed to a novel aggressive mouse for 10 minutes, followed by sensory contact for the remainder of the 24-hour period.

-

Tissue Collection: At the end of the stress and treatment period, euthanize the mice and dissect the brain regions of interest (e.g., hippocampus, prefrontal cortex).

-

Microglia Isolation: Isolate microglia from the brain tissue using a Percoll gradient.

-

Gene Expression Analysis: Extract RNA from the isolated microglia, reverse transcribe to cDNA, and perform qPCR to measure the relative gene expression of IL-6, IL-1β, and TNF-α.

The Case for this compound: A Research Gap and Future Directions

The potent anti-inflammatory effects of imipramine and desipramine strongly suggest that their hydroxylated metabolite, this compound, may possess similar immunomodulatory properties. As a pharmacologically active metabolite, it is crucial to delineate its specific contribution to the overall anti-inflammatory profile of imipramine.[1] The existing literature presents a clear research gap regarding the direct anti-inflammatory actions of this compound.

Future research should prioritize the following:

-

Direct In Vitro Screening: Utilize the experimental protocols outlined above to directly test the efficacy of this compound in inhibiting cytokine production and NF-κB activation in relevant cell types (microglia, astrocytes, macrophages).

-

In Vivo Studies: Investigate the effects of direct administration of this compound in animal models of inflammation to assess its in vivo efficacy and pharmacokinetic-pharmacodynamic relationship.

-

Comparative Studies: Conduct head-to-head comparisons of the anti-inflammatory potency of imipramine, desipramine, and this compound to understand the structure-activity relationships and the relative contribution of each compound to the overall therapeutic effect.

While direct evidence remains to be established, the pharmacological relationship between this compound and its well-characterized parent compound, imipramine, provides a strong rationale for investigating its potential anti-inflammatory effects. The data and protocols presented in this guide offer a solid foundation for researchers to explore this promising avenue of drug discovery. Elucidating the immunomodulatory properties of this compound could not only enhance our understanding of the therapeutic actions of tricyclic antidepressants but also pave the way for the development of novel anti-inflammatory agents with a unique mechanism of action.

References

- 1. Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antidepressant imipramine diminishes stress-induced inflammation in the periphery and central nervous system and related anxiety- and depressive- like behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imipramine attenuates neuroinflammatory signaling and reverses stress-induced social avoidance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Hydroxy imipramine | 303-70-8 | FH24021 | Biosynth [biosynth.com]

- 5. Inhibitory effect of the antidepressant imipramine on NF-κB-dependent CXCL1 expression in TNFα-exposed astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5280functionalmed.com [5280functionalmed.com]

- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Effects of 2-Hydroxyimipramine on the Norepinephrine Transporter

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Introduction

Imipramine (B1671792) is a tricyclic antidepressant that exerts its therapeutic effects by inhibiting the reuptake of serotonin (B10506) and norepinephrine (B1679862), thereby increasing their synaptic concentrations.[1] It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, into several active metabolites, including desipramine (B1205290) and 2-hydroxyimipramine.[2][3] These metabolites are themselves pharmacologically active and contribute to the overall therapeutic and side-effect profile of imipramine.[4] this compound is a significant metabolite, and understanding its specific effects on monoamine transporters is crucial for a complete picture of imipramine's mechanism of action.[4][5] This guide focuses specifically on the interaction of this compound with the norepinephrine transporter (NET).

Quantitative Analysis of Imipramine and its Metabolites at the Norepinephrine Transporter

The inhibitory potency of a compound at the norepinephrine transporter is typically quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). While this compound is known to be pharmacologically active, specific Ki or IC50 values for its interaction with the norepinephrine transporter are not consistently reported in the available literature. However, to provide a comparative context, the affinities of its parent compound, imipramine, and its major active metabolite, desipramine, are well-characterized.

| Compound | Parameter | Value (nM) | Species/System |

| Imipramine | Ki | 37 | Human recombinant |

| Desipramine | Ki | 4.2 - 8.97 | Human recombinant / Rat brain synaptosomes |

| This compound | Ki / IC50 | Not Reported | - |

Note: The Ki values for imipramine and desipramine are compiled from various sources. The lack of a reported value for this compound represents a gap in the publicly available scientific literature.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the effects of compounds like this compound on the norepinephrine transporter.

Radioligand Binding Assay for Norepinephrine Transporter

This assay measures the affinity of a test compound for the norepinephrine transporter by assessing its ability to compete with a radiolabeled ligand that specifically binds to the transporter.

Objective: To determine the inhibition constant (Ki) of this compound for the norepinephrine transporter.

Materials:

-

Test Compound: this compound

-

Radioligand: [³H]-Nisoxetine or another suitable NET-specific radioligand.

-

Membrane Preparation: Synaptosomal membranes prepared from rat brain tissue (e.g., hypothalamus or cerebral cortex) or cell lines stably expressing the human norepinephrine transporter (e.g., HEK293-hNET cells).

-

Assay Buffer: Tris-HCl buffer containing NaCl and KCl.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail: A liquid cocktail for radioactive counting.

-

Glass Fiber Filters: To separate bound and free radioligand.

-

Filtration Apparatus: A vacuum manifold for rapid filtration.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation: Homogenize brain tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets multiple times and resuspend in the assay buffer to a final protein concentration of 100-200 µg/mL.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer.

-

50 µL of various concentrations of this compound (or vehicle for total binding, and a high concentration of a known NET inhibitor like desipramine for non-specific binding).

-

50 µL of [³H]-Nisoxetine at a concentration near its Kd.

-

50 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

-

Termination of Binding: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a vacuum manifold.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Norepinephrine Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled norepinephrine into synaptosomes or cells expressing the norepinephrine transporter.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for norepinephrine uptake.

Materials:

-

Test Compound: this compound

-

Radiolabeled Substrate: [³H]-Norepinephrine.

-

Cell/Tissue Preparation: Freshly prepared rat brain synaptosomes or cultured cells expressing the norepinephrine transporter (e.g., SK-N-BE(2)C cells).[6]

-

Uptake Buffer: Krebs-Ringer-HEPES buffer or a similar physiological salt solution.

-

Lysis Buffer: A buffer to lyse the cells for radioactivity measurement.

-

Scintillation Cocktail.

-

Scintillation Counter.

Procedure:

-

Preparation of Synaptosomes/Cells: Prepare synaptosomes from rat brain tissue or harvest cultured cells and resuspend them in uptake buffer.

-

Pre-incubation: Aliquot the synaptosome or cell suspension into tubes or a 96-well plate. Add various concentrations of this compound or vehicle and pre-incubate for 10-15 minutes at 37°C.

-

Initiation of Uptake: Initiate the uptake by adding [³H]-Norepinephrine at a concentration close to its Km for the transporter.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. This incubation time should be within the linear range of uptake.

-

Termination of Uptake: Rapidly terminate the uptake by adding ice-cold uptake buffer and filtering the mixture through glass fiber filters, followed by several washes with ice-cold buffer.

-

Measurement of Uptake: Lyse the cells/synaptosomes collected on the filters with lysis buffer. Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

Data Analysis: Determine the amount of [³H]-Norepinephrine taken up at each concentration of this compound. Plot the percentage of inhibition of uptake against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression.

Signaling Pathways and Experimental Workflows

The inhibition of the norepinephrine transporter by compounds such as imipramine and its metabolites leads to an increase in the synaptic concentration of norepinephrine. This, in turn, enhances the activation of postsynaptic adrenergic receptors, triggering downstream intracellular signaling cascades.

Norepinephrine Transporter Inhibition and Downstream Signaling

Inhibition of the norepinephrine transporter (NET) by this compound blocks the reuptake of norepinephrine (NE) from the synaptic cleft into the presynaptic neuron. This leads to an accumulation of NE in the synapse, resulting in prolonged and enhanced stimulation of postsynaptic α- and β-adrenergic receptors. A key downstream pathway involves the activation of G-protein coupled β-adrenergic receptors, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[1] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein).[1] Activated CREB translocates to the nucleus and promotes the transcription of genes such as Brain-Derived Neurotrophic Factor (BDNF), which is involved in neuronal survival, growth, and synaptic plasticity.[1]

Experimental Workflow for Determining NET Inhibition

The general workflow for assessing the inhibitory potential of a compound on the norepinephrine transporter involves a multi-step process, starting from the preparation of the biological material to the final data analysis.

Conclusion

References

- 1. SMPDB [smpdb.ca]

- 2. Imipramine Therapy and CYP2D6 and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Active metabolites of imipramine and desipramine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide on the Chemical and Pharmacological Profile of 2-Hydroxyimipramine

Abstract

This document provides a comprehensive technical overview of 2-hydroxyimipramine, the principal active metabolite of the tricyclic antidepressant, imipramine (B1671792). It details the compound's chemical structure, physicochemical properties, and key pharmacokinetic parameters. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth experimental protocols for its analysis and exploring its metabolic pathways and pharmacological significance. Particular emphasis is placed on its distinct activity and toxicological profile compared to its parent compound.

Introduction

Imipramine is a foundational tricyclic antidepressant (TCA) that has been extensively used in the management of major depressive disorders.[1] Its therapeutic and side effects are not solely attributable to the parent drug but also to its pharmacologically active metabolites.[2] The primary metabolic pathway for imipramine involves hydroxylation to form this compound (2-OH-IMI).[1][3] This metabolite is not merely an inactive byproduct; it possesses significant pharmacological activity, including an affinity for the norepinephrine (B1679862) transporter and a distinct, more potent cardiotoxic profile than imipramine.[3][4] Understanding the chemical structure, properties, and biological behavior of this compound is therefore critical for a complete comprehension of imipramine's overall clinical effects and for the development of safer and more effective antidepressant therapies.

Chemical Structure and Properties

The chemical identity and physicochemical characteristics of this compound are fundamental to its behavior in biological systems.

Chemical Identity

This compound is a dibenzoazepine derivative, structurally similar to imipramine but with the addition of a hydroxyl group on one of the aromatic rings.[5]

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 5-[3-(Dimethylamino)propyl]-10,11-dihydro-5H-dibenz[b,f]azepin-2-ol[3] |

| Alternate Name | 11-[3-(dimethylamino)propyl]-5,6-dihydrobenzo[b][3]benzazepin-3-ol[6][7] |

| CAS Number | 303-70-8[3][8] |

| Chemical Formula | C₁₉H₂₄N₂O[3][6] |

| SMILES | CN(C)CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O[3][6] |

| InChIKey | ROTCPJFWLNDKHU-UHFFFAOYSA-N[6] |

Physicochemical and Mass Spectrometry Data

The compound's physicochemical properties influence its absorption, distribution, metabolism, and excretion (ADME).

Table 2: Physicochemical and Predicted Mass Spectrometry Data of this compound

| Property | Value |

|---|---|

| Molecular Weight | 296.41 g/mol [3] |

| Monoisotopic Mass | 296.18887 Da[6] |

| XlogP (Predicted) | 4.4[6] |

| Storage Temperature | Store at < -15°C[3] |

| Predicted CCS ([M+H]⁺, Ų) | 169.6[6] |

| Predicted CCS ([M+Na]⁺, Ų) | 175.1[6] |

| Predicted CCS ([M-H]⁻, Ų) | 174.6[6] |

Metabolism and Pharmacokinetics

Imipramine undergoes extensive hepatic metabolism, primarily through two major pathways: N-demethylation to desipramine (B1205290) and aromatic hydroxylation to this compound.[1][9] The hydroxylation is mainly catalyzed by the cytochrome P450 enzyme CYP2D6.[9][10] this compound is subsequently conjugated with glucuronic acid to form this compound glucuronide, which facilitates its renal excretion.[9][11]

References

- 1. Imipramine | C19H24N2 | CID 3696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Hydroxy imipramine | 303-70-8 | FH24021 | Biosynth [biosynth.com]

- 4. Imipramine and this compound: comparative cardiotoxicity and pharmacokinetics in swine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Hydroxy Imipramine | 303-70-8 [chemicalbook.com]

- 6. PubChemLite - this compound (C19H24N2O) [pubchemlite.lcsb.uni.lu]

- 7. Compound Information Page [nimh-repository.rti.org]

- 8. advatechgroup.com [advatechgroup.com]

- 9. ClinPGx [clinpgx.org]

- 10. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 11. s3.pgkb.org [s3.pgkb.org]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Hydroxyimipramine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyimipramine is the primary and pharmacologically active metabolite of the tricyclic antidepressant (TCA) imipramine (B1671792). As a significant contributor to the overall therapeutic and toxicological profile of its parent drug, a thorough understanding of its physical and chemical properties is crucial for researchers, scientists, and professionals involved in drug development and clinical pharmacology. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for its analysis, and visualizations of its metabolic and signaling pathways.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are essential for understanding its behavior in biological systems, as well as for the development of analytical methods and formulations.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₄N₂O | |

| Molecular Weight | 296.41 g/mol | |

| Appearance | Tan Solid | [1] |

| Melting Point | 130-132 °C | [1] |

| Boiling Point | 438 °C (rough estimate) | [1] |

| Solubility | Slightly soluble in Chloroform, Dichloromethane (B109758), and Methanol (B129727). | [1] |

| Storage Temperature | -20°C | [1] |

Chemical and Pharmacokinetic Properties

| Property | Value | Source |

| pKa (predicted) | 10.20 ± 0.20 | [1] |

| logP (predicted) | 4.4 | [2] |

| Half-life | Shorter than imipramine. In one study with alcoholics, the terminal elimination half-life was 7.07 hours, compared to 10.12 hours in normal controls. | [3][4] |

| Volume of Distribution (Vd) | Smaller than imipramine. | [3] |

| Protein Binding | Significantly less than imipramine. In a study with alcoholics, the unbound fraction was 29.8% compared to 36.4% in controls. | [3][4] |

Metabolic Pathway of Imipramine to this compound

This compound is a major active metabolite of imipramine, formed primarily through hydroxylation in the liver. This metabolic conversion is a critical aspect of imipramine's overall pharmacology.

Signaling Pathway: Mechanism of Action

As a tricyclic antidepressant, this compound's primary mechanism of action involves the inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake at the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.[5] Imipramine and its metabolites are potent inhibitors of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[5]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound, based on established procedures for related compounds and analytical methods found in the literature.

Synthesis of this compound (Representative Protocol)

Materials:

-

2-Methoxy-5H-dibenzo[b,f]azepine

-

Sodium hydride (NaH)

-

3-(Dimethylamino)propyl chloride hydrochloride

-

Boron tribromide (BBr₃) or another demethylating agent

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Hydrochloric acid (HCl) in ether

Procedure:

-

Alkylation:

-

To a solution of 2-methoxy-5H-dibenzo[b,f]azepine in anhydrous THF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture for 30 minutes at room temperature.

-

Add a solution of 3-(dimethylamino)propyl chloride (prepared by neutralizing the hydrochloride salt with a base) in anhydrous THF dropwise.

-

Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent like ethyl acetate (B1210297).

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain crude 2-methoxyimipramine.

-

-

Demethylation:

-

Dissolve the crude 2-methoxyimipramine in anhydrous dichloromethane.

-

Cool the solution to -78 °C and add a solution of boron tribromide in dichloromethane dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Carefully quench the reaction with methanol at 0 °C, followed by water.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous MgSO₄ and concentrate to yield crude this compound.

-

Purification of this compound

Purification of the crude product can be achieved through recrystallization or column chromatography.

Recrystallization:

-

Dissolve the crude this compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature but soluble when hot (e.g., a mixture of ethanol (B145695) and water, or ethyl acetate and hexane).[6]

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystal formation.[7]

-

Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.[7]

-

Dry the purified crystals under vacuum.

Column Chromatography:

-

Prepare a silica (B1680970) gel column.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the sample onto the column.

-

Elute the column with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to separate the desired product from impurities.

-

Collect the fractions containing the pure product (monitored by TLC) and concentrate under reduced pressure.

Analytical Methods

This protocol is a representative method for the quantitative analysis of this compound in plasma.

Instrumentation:

-

HPLC system with a UV or electrochemical detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Potassium phosphate (B84403) monobasic (KH₂PO₄)

-

Orthophosphoric acid

-

Diethyl ether

-

Internal standard (e.g., a structurally similar compound not present in the sample)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase of, for example, 30% acetonitrile in 0.1 M potassium phosphate buffer, with the pH adjusted to 6.0 with orthophosphoric acid.[8] Filter and degas the mobile phase.

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of plasma, add the internal standard.

-

Add a suitable buffer to adjust the pH to ~9.6.[8]

-

Add 5 mL of diethyl ether and vortex for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube.

-

Back-extract the analytes into 200 µL of 0.1 M orthophosphoric acid.[8]

-

Inject a portion of the acidic aqueous layer into the HPLC system.

-

-

Chromatographic Conditions:

-

Quantification: Create a calibration curve using standards of known concentrations of this compound.

This protocol outlines a general procedure for the analysis of this compound in plasma by GC-MS, which often requires derivatization.

Instrumentation:

-

GC-MS system

Reagents:

-

Ethyl acetate

-

Hexane-isopropanol

-

N-methyl-bis-trifluoroacetamide (MBTFA) or other derivatizing agent

-

Deuterated internal standard (e.g., d4-2-hydroxyimipramine)

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction):

-

Derivatization:

-

To the dried residue, add a derivatizing agent such as N-methyl-bis-trifluoroacetamide to form a more volatile derivative.[9]

-

Heat the mixture to complete the reaction.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

Use a suitable temperature program for the GC oven to separate the analytes.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions for the derivatized this compound and its internal standard.[9]

-

Experimental Workflows

General Workflow for a Pharmacokinetic Study